Synthetic Accessibility: Documented 44% Yield from Mucobromic Acid and Benzamidine
A reproducible synthetic route for 5-bromo-2-phenylpyrimidine-4-carboxylic acid has been documented in the patent literature, yielding the compound in 44% total yield from mucobromic acid and benzamidine hydrochloride hydrate in aqueous conditions [1]. This contrasts with the synthesis of the non-brominated analog 2-phenylpyrimidine-4-carboxylic acid, which requires either oxidative routes from 4-methyl-2-phenylpyrimidine or Busch reaction-mediated dehalogenation of the 5-bromo precursor itself . The availability of a direct, single-step condensation route with validated yield data enables reliable procurement planning and cost estimation.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 44% total yield (34% first crop + 10% from mother liquor) |
| Comparator Or Baseline | 2-Phenylpyrimidine-4-carboxylic acid (non-brominated analog) |
| Quantified Difference | Direct condensation route available vs. requirement for dehalogenation or oxidation of precursor |
| Conditions | Mucobromic acid (16 g, 62 mmol) + benzamidine hydrochloride hydrate (26 g, 166 mmol) in water with Triton B; 23 h stirring; acidification and recrystallization from 4:1 ethanol:water |
Why This Matters
Validated synthetic yield data from patent literature supports procurement cost modeling and supply chain reliability assessment.
- [1] Bristol-Myers Squibb Company. (2000). US Patent US6011029 A1. Inhibitors of farnesyl protein transferase. View Source
